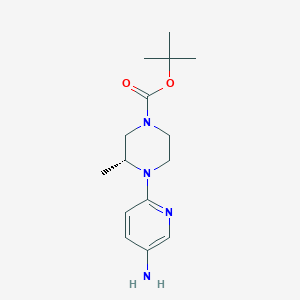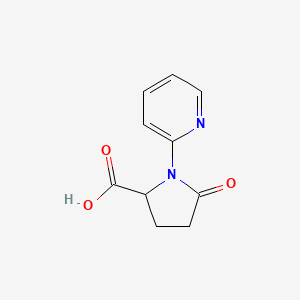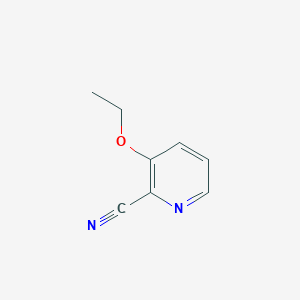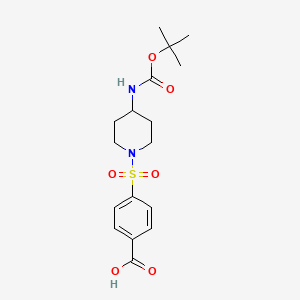
4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid
Übersicht
Beschreibung
4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid (4-TBPB) is an organic compound that has been used in a variety of scientific research applications. It is a carboxylic acid derivative that has been used in organic synthesis, as well as in the study of enzyme-catalyzed reactions. 4-TBPB has been studied for its potential use in drug design and development, as well as in the study of biochemical and physiological effects on the body.
Wissenschaftliche Forschungsanwendungen
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, closely related to the tert-butoxycarbonyl group in the compound of interest, are recognized for their role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a compound with structural similarities, has been highlighted for its role in mediating asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds, suggesting potential research applications of the compound in similar synthetic endeavors (Philip, Radhika, Saranya, & Anilkumar, 2020).
Antimicrobial and Health Promoting Effects
Research on benzoic acid, part of the compound's name, has demonstrated its widespread use as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that benzoic acid can enhance growth and health by improving gut functions. This includes promoting digestion, absorption, and barrier functions in the gut, suggesting that derivatives of benzoic acid, such as the compound , could have similar beneficial effects on gut health and antimicrobial properties (Mao, Yang, Chen, Yu, & He, 2019).
Environmental and Degradation Studies
Studies on perfluoroalkyl acids (PFAs) and their derivatives, while not directly related, provide insight into environmental persistence and potential toxicity concerns associated with various chemical compounds. Research in this area focuses on understanding the hazards inherent in these compounds and their developmental toxicity. This highlights the importance of studying the environmental impact and degradation pathways of synthetic compounds, including benzoic acid derivatives and piperidine-based structures (Lau, Butenhoff, & Rogers, 2004).
Eigenschaften
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)26(23,24)14-6-4-12(5-7-14)15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPEZKMFSNBHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

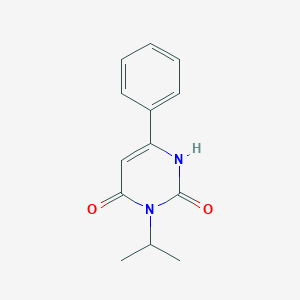
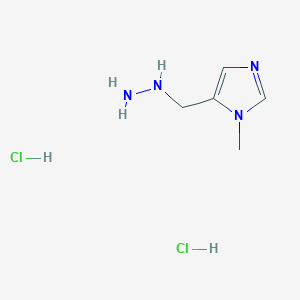
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)
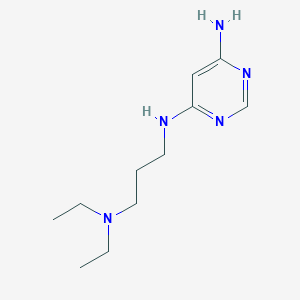

![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)
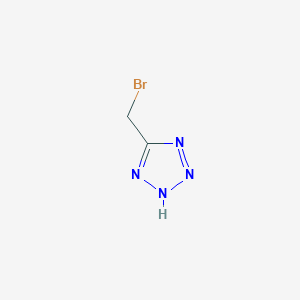
![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)
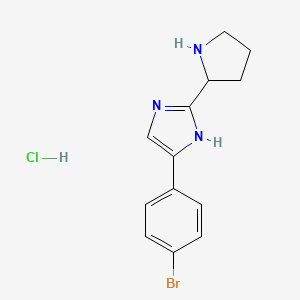
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
